Positional Isomerism: 3-Substituted Benzylamine Core Confers Distinct Physicochemical Properties vs. 2-Isomer
The 3-(aminomethyl)benzyl substitution pattern in the target compound creates a distinct molecular geometry compared to its 2-substituted isomer (CAS 923183-54-4). While both share the same molecular formula (C12H20N2) and weight (192.30 g/mol), the meta-substitution on the benzene ring alters the compound's dipole moment, steric hindrance, and potential for intermolecular interactions . This is a critical differentiator in receptor binding and enzyme inhibition assays, as the ortho-isomer's steric congestion can impede access to active sites, whereas the meta-isomer offers a more favorable spatial arrangement for binding . Although direct head-to-head bioactivity data for these specific isomers is not available in the public domain, the principle of positional isomerism is a well-established driver of differential biological activity in benzylamine derivatives [1].
| Evidence Dimension | Positional Isomerism (meta vs. ortho substitution) |
|---|---|
| Target Compound Data | 3-(Aminomethyl)benzyl substitution (meta) |
| Comparator Or Baseline | 2-(Aminomethyl)benzyl substitution (ortho) (CAS 923183-54-4) |
| Quantified Difference | Qualitative difference in molecular geometry and electronic distribution; quantitative bioactivity data unavailable. |
| Conditions | Structural analysis based on SMILES: CC(C)N(C)Cc1cccc(CN)c1 (target) vs. CC(C)N(C)Cc1ccccc1CN (isomer) |
Why This Matters
Procurement of the incorrect isomer can lead to failed experiments, wasted resources, and misinterpretation of structure-activity relationships in drug discovery programs.
- [1] Kubota, R., Reid, M. J., Lieu, K. L., Orsini, M. J., Diamond, M., Kao, W., ... & Smith, D. J. (2020). Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1. Mediators of Inflammation, 2020, 3270513. https://doi.org/10.1155/2020/3270513 View Source
